molecular formula C17H17N3S B5496979 4-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]benzonitrile

4-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]benzonitrile

Cat. No.: B5496979
M. Wt: 295.4 g/mol
InChI Key: UEDORGAKQMQERY-UHFFFAOYSA-N
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Description

4-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]benzonitrile is a complex organic compound that features a quinazoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]benzonitrile typically involves the reaction of 4-methyl-5,6,7,8-tetrahydroquinazoline with a suitable thiol reagent to introduce the sulfanylmethyl group. This is followed by a nucleophilic substitution reaction with benzonitrile. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic substitution reactions often require the use of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-5,6,7,8-tetrahydroquinazoline: A precursor in the synthesis of the target compound.

    Benzonitrile: Another precursor used in the synthesis.

    Sulfoxides and Sulfones: Oxidation products of the target compound.

Uniqueness

4-[(4-Methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]benzonitrile is unique due to the presence of both the quinazoline ring and the sulfanylmethyl group, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-12-15-4-2-3-5-16(15)20-17(19-12)21-11-14-8-6-13(10-18)7-9-14/h6-9H,2-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDORGAKQMQERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCC2=NC(=N1)SCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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